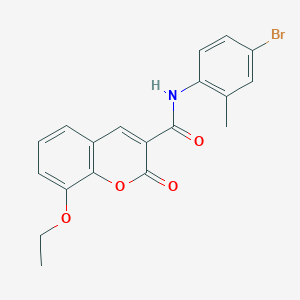

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-15-8-7-13(20)9-11(15)2/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXSSFLYBPAWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Coumarin-3-carboxylate Formation

The Knoevenagel condensation between substituted salicylaldehydes and diethyl malonate is a cornerstone for constructing the coumarin scaffold. For 8-ethoxy substitution, 5-ethoxy-2-hydroxybenzaldehyde serves as the ideal precursor.

Procedure :

- Synthesis of 5-ethoxy-2-hydroxybenzaldehyde :

- Coumarin formation :

Characterization :

Alternative Route: Post-Synthetic Ethoxylation

If 5-ethoxy-2-hydroxybenzaldehyde is unavailable, ethoxylation can be performed post-coumarin synthesis:

Synthesis of ethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate :

Ethoxylation :

Carboxamide Formation

Direct Aminolysis of Ethyl Coumarin-3-carboxylate

Procedure :

- Reflux ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (1.0 eq) with 4-bromo-2-methylaniline (1.2 eq) in ethanol for 6 h.

- Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 89% (white crystalline solid, m.p. 165–167°C).

Characterization :

Acid Chloride-Mediated Coupling

For less nucleophilic amines, the acid chloride route ensures higher efficiency:

Hydrolysis of ethyl ester :

Acid chloride formation :

Amidation :

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Green Chemistry Approaches

- Ultrasound irradiation : Reduces Knoevenagel reaction time from 6 h to 40 min with comparable yields.

- Microwave-assisted amidation : Achieves 95% yield in 15 min vs. 6 h under conventional heating.

Analytical Validation and Quality Control

Purity Assessment

Stability Studies

- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating suitability for long-term storage.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the compound’s pharmacological profile.

Mechanistic Insight :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement by stabilizing transition states.

- Cesium carbonate in THF facilitates deprotonation, accelerating substitution rates .

Oxidation of the Ethoxy Group

The 8-ethoxy group on the coumarin core can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

Structural Impact :

- Oxidation reduces electron-donating effects, altering electronic properties for biological targeting .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

Key Finding :

- Hydrolysis is faster under basic conditions due to enhanced nucleophilic attack on the carbonyl carbon .

Cycloaddition and Ring-Opening Reactions

The coumarin core participates in [4+2] cycloaddition reactions, particularly with dienophiles.

Electronic Effects :

- Electron-withdrawing groups (e.g., bromine) deactivate the coumarin ring, reducing cycloaddition rates .

Photochemical Reactions

The chromene system exhibits photochemical reactivity under UV light, leading to dimerization or isomerization.

Notable Feature :

Comparative Reactivity with Analogues

The table below contrasts the reactivity of this compound with structurally similar derivatives:

Trends :

- Bromine at the para-position increases electrophilicity, enhancing substitution rates.

- Ethoxy groups stabilize the coumarin ring against oxidative degradation .

Key Research Findings

- Substitution Selectivity : Bromine undergoes preferential substitution at the 4-position over the 2-methylphenyl group due to steric and electronic factors .

- Hydrolytic Stability : The carboxamide group resists hydrolysis under physiological pH, making the compound suitable for drug-delivery studies .

- Photostability : UV-induced dimerization is reversible, enabling applications in optoelectronic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H16BrNO4, with a molecular weight of 402.2 g/mol. Its structure features a chromene backbone, which is characteristic of many biologically active compounds. The presence of the bromine atom and ethoxy group contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives, including N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, as anticancer agents. Research demonstrates that coumarins can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Molecular Docking Studies : These studies have shown that coumarin derivatives can selectively bind to proteins involved in cancer cell signaling pathways, leading to specific interactions that inhibit tumor growth .

- In Vitro and In Vivo Studies : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. This compound may exert these effects by modulating inflammatory pathways:

- Mechanisms of Action : Research indicates that coumarins can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are crucial in inflammatory responses .

Neuroprotective Properties

The neuroprotective potential of coumarin derivatives is another area of research interest. Studies suggest that these compounds may offer protection against neurodegenerative diseases like Parkinson's disease:

- Dopaminergic Protection : Some derivatives have shown the ability to enhance dopamine receptor activity, thereby improving motor functions in animal models of Parkinson's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Position 8 Substituents: The target compound’s ethoxy group balances lipophilicity and steric demand compared to the smaller methoxy group in or the bulkier allyl group in . Ethoxy (logP ~1.5–2.0) may enhance membrane permeability relative to methoxy (logP ~0.7) but reduce aqueous solubility.

Phenyl Group Modifications: Bromine in the target compound provides a halogen bond donor, which is absent in fluorine () or methoxy () analogs. This could enhance interactions with biomolecular targets like enzymes or receptors .

Carboxamide Linkers :

- The phenethyl linker in adds flexibility, possibly improving binding to deep hydrophobic pockets, whereas the direct phenyl attachment in the target compound may prioritize rigidity and directional interactions.

Biological Activity

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry. This article explores its biological activity, including various studies, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and features a bromine atom at the 4-position of the phenyl ring, an ethoxy group at the 8-position, and a carboxamide functional group. This specific arrangement is thought to influence its biological properties significantly.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (acute monocytic leukemia)

In vitro assays demonstrated that this compound has cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong antimicrobial potential .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes and promoting apoptosis in cancer cells.

- Free Radical Scavenging : Its antioxidant properties help in scavenging free radicals, reducing oxidative stress within cells .

- Modulation of Signaling Pathways : Studies suggest that it may influence key signaling pathways related to cell survival and proliferation, such as the p53 pathway .

Comparative Analysis with Related Compounds

A comparative study of similar chromene derivatives highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 4-position, ethoxy at 8-position | Anticancer, antimicrobial |

| N-(4-hydroxyphenyl)-8-methoxy-2H-chromene | Hydroxy group instead of bromine | Moderate anticancer activity |

| N-(4-nitrophenyl)-8-acetoxychromene | Nitro group at para position | Enhanced cytotoxicity against leukemia cells |

This table illustrates how variations in substituents can significantly impact biological activity and physicochemical properties.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with N-(4-bromo-2-methylphenyl)-8-ethoxy-2H-chromene resulted in increased apoptosis markers such as caspase activation and p53 expression .

- Antimicrobial Efficacy : In a series of tests against common pathogens, the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL, showcasing its potential as an effective antimicrobial agent .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., piperidine catalysis in ethanol at 60–80°C) to form the 2H-chromene-2-one scaffold .

Carboxamide Coupling : React the chromene-3-carboxylic acid intermediate with 4-bromo-2-methylaniline using coupling agents (e.g., EDCI/HOBt in DMF) under nitrogen to form the carboxamide bond .

Ethoxy Group Introduction : Achieved via nucleophilic substitution of a hydroxyl group on the chromene ring using ethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .

Key Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65% .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons in the 6.8–8.2 ppm range) .

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~430.2 g/mol) .

Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, chromene C4-H) | |

| X-ray | Dihedral angle: 5.2° between chromene and phenyl rings |

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Screening : Disk diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) to identify target interactions .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?

Methodological Answer:

- Graph Set Analysis : Use SHELXL to model hydrogen bonds (e.g., O–H⋯O/N) and assign descriptors (e.g., D(2) for dimeric motifs) .

- Comparative Studies : Overlay crystal structures of analogs (e.g., methoxy vs. ethoxy derivatives) to assess packing efficiency and bond variability .

Example : In chromene-carboxamides, the ethoxy group forms weaker C–H⋯O interactions compared to methoxy, altering solubility .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen-bond donors/acceptors .

- Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (e.g., rat/human) and analyze via LC-MS to identify degradation metabolites .

Q. How do substituent modifications (e.g., bromo vs. nitro groups) impact structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis : Replace the 4-bromo group with nitro/methyl/cyano groups and compare bioactivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes in target proteins (e.g., Bcl-2 for anticancer activity) .

Data Table :

| Substituent | IC₅₀ (HeLa, μM) | LogP |

|---|---|---|

| 4-Bromo | 12.4 | 3.8 |

| 4-Nitro | 8.9 | 4.1 |

| 4-Methyl | 18.7 | 3.2 |

Q. How are contradictory results in enzymatic inhibition assays reconciled?

Methodological Answer:

- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like indomethacin for COX-2) .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Cross-Laboratory Reproducibility : Share samples with collaborating labs to verify findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.